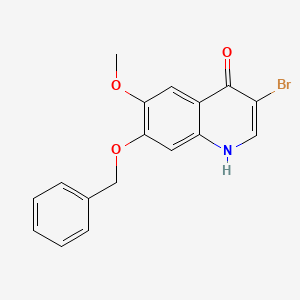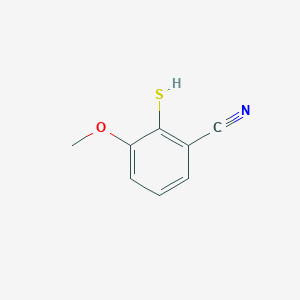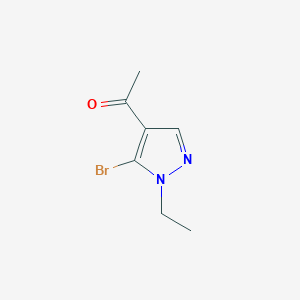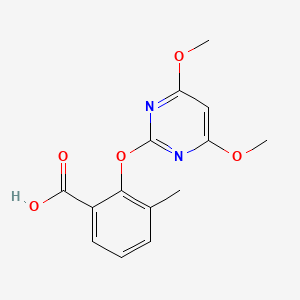
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an oxy linkage to a methylbenzoic acid moiety
Méthodes De Préparation
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid typically involves the following steps:
Synthesis of 2-amino-4,6-dimethoxypyrimidine: This intermediate is prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and a phase transfer catalyst, using dimethyl carbonate as the methylating agent.
Formation of the final compound: The 2-amino-4,6-dimethoxypyrimidine is then reacted with 3-methylbenzoic acid under suitable conditions to form the desired product. The reaction conditions may include the use of a coupling agent and a base to facilitate the formation of the oxy linkage.
Analyse Des Réactions Chimiques
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy groups and the oxy linkage can participate in substitution reactions with suitable reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and benzoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can be compared with other similar compounds, such as:
2-amino-4,6-dimethoxypyrimidine: This compound is an intermediate in the synthesis of the target compound and shares the pyrimidine ring structure.
Methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate: This compound has a similar structure but with additional pyrimidine rings attached to the benzoic acid moiety.
Bensulfuron-methyl: A sulfonylurea herbicide that shares structural similarities with the target compound and is used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxy linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
113761-61-8 |
|---|---|
Formule moléculaire |
C14H14N2O5 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8-5-4-6-9(13(17)18)12(8)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18) |
Clé InChI |
OTFPPPXZJAEQIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


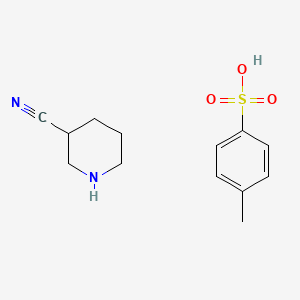

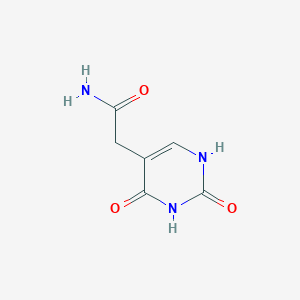
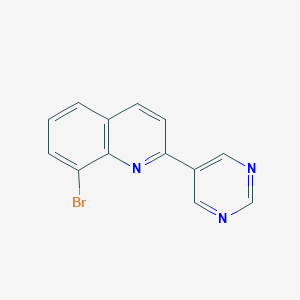
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)

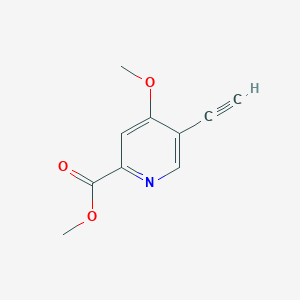
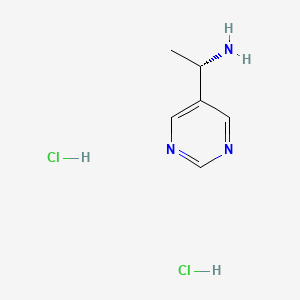
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)

